5-[4-(氯乙酰)哌嗪-1-基]嘧啶
描述
5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine (5-CAP) is a chemical compound that is commonly used in various scientific studies and experiments. It is a member of the pyrimidine family and is a derivative of amino piperazine. 5-CAP is a versatile compound that can be used in a variety of applications due to its unique properties and ability to bind to various molecules. 5-CAP has been studied extensively in recent years due to its potential applications in medical research and drug development.
科学研究应用
代谢和药代动力学
- 二肽基肽酶抑制剂研究:类似于5-[4-(氯乙酰)哌嗪-1-基]嘧啶的化合物PF-00734200显示出潜力作为二肽基肽酶IV抑制剂,用于治疗2型糖尿病。其代谢涉及在嘧啶环的5′位置进行羟基化以及其他几种途径,表明存在复杂的代谢特性(Sharma et al., 2012)。
合成和构效关系
- 哌嗪-1-基取代杂环联苯的合成:这项研究侧重于合成哌嗪-1-基取代的未融合杂环联苯,包括结构类似于5-[4-(氯乙酰)哌嗪-1-基]嘧啶的化合物。该研究旨在了解这些化合物中结构变化如何影响它们的结合亲和力,特别是针对5-HT7受体(Strekowski et al., 2016)。
抗癌和抗疟疾应用
- 作为癌症治疗中酪氨酸激酶活性抑制剂:与5-[4-(氯乙酰)哌嗪-1-基]嘧啶结构相关的化合物PD0205520被探索作为表皮生长因子受体的酪氨酸激酶活性抑制剂,表明在癌症治疗中具有潜在用途(Zhang et al., 2005)。
- 抗疟疾剂:哌嗪连接的4-氨基喹啉-嘧啶杂合物显示出显著的体外抗疟疾活性,这表明类似于5-[4-(氯乙酰)哌嗪-1-基]嘧啶的结构可能在抗疟疾疗法中有应用(Thakur et al., 2014)。
生化相互作用和受体亲和力
- 腺苷受体亲和力:对7-氨基-2-苯基吡唑并[4,3-d]嘧啶衍生物进行研究,这些衍生物在5-位置有取代基,包括哌嗪-1-基基团,针对人类腺苷受体。这表明类似化合物在受体调节中可能存在生化相互作用(Squarcialupi et al., 2017)。
未来方向
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Link : “5-[4-(chloroacetyl)piperazin-1-yl]pyrimidine.” Fujifilm Wako Pure Chemical Corporation. Link : Benchchem. “Buy 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine | CAS No. 1306739-48-9.” Link
属性
IUPAC Name |
2-chloro-1-(4-pyrimidin-5-ylpiperazin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-5-10(16)15-3-1-14(2-4-15)9-6-12-8-13-7-9/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBUMREPVEBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=CN=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。